Hexafluoro-2-(p-tolyl)isopropanol
Description
Contextualization within the Class of Fluorinated Alcohols and Organofluorine Compounds
Hexafluoro-2-(p-tolyl)isopropanol belongs to the broader classes of organofluorine compounds and, more specifically, fluorinated alcohols. Organofluorine compounds are characterized by the presence of at least one carbon-fluorine (C-F) bond, which is among the strongest single bonds in organic chemistry. chinesechemsoc.orgtaylorandfrancis.com This strong bond imparts unique physicochemical properties, including high thermal and metabolic stability, altered lipophilicity, and modified electronic character, compared to their non-fluorinated analogues. chinesechemsoc.orgtaylorandfrancis.com Consequently, these compounds have found widespread applications in materials science, agrochemicals, and pharmaceuticals, with an estimated 20% of all pharmaceuticals containing fluorine. chinesechemsoc.org
Fluorinated alcohols, like this compound, are a specialized subclass. The parent compound of this family, hexafluoroisopropanol (HFIP), with the formula (CF₃)₂CHOH, is a colorless, volatile liquid known for its strong hydrogen-bonding capabilities, high polarity, and significant acidity for an alcohol (pKa ≈ 9.3). wikipedia.orgsolubilityofthings.com These properties make HFIP a versatile and increasingly popular solvent in organic synthesis, capable of stabilizing ionic intermediates and promoting a wide range of reactions. acs.orgacs.org this compound builds upon this foundation, incorporating an aromatic tolyl group that introduces further complexity and functionality.
Significance and Emerging Research Trajectories of Aryl-Substituted Hexafluoroisopropanols
The introduction of an aryl group, such as the p-tolyl substituent, onto the hexafluoroisopropanol backbone creates a distinct class of molecules with significant and emerging research applications. Aryl-substituted hexafluoroisopropanols are being explored for their utility as specialized solvents, reagents, and building blocks in organic synthesis.
Research has demonstrated that the parent solvent, HFIP, can promote various transformations, including Friedel-Crafts acylations and C-H functionalization, often under remarkably mild conditions and without the need for additional catalysts. acs.orgresearchgate.net It achieves this through its unique ability to form strong hydrogen bonds, thereby activating substrates and stabilizing charged intermediates. acs.org The aryl-substituted variants, like this compound, retain these activating properties while introducing steric bulk and electronic diversity. This allows for fine-tuning of reactivity and selectivity in complex chemical transformations. For instance, the design of substituted hexafluoroisopropanol-arylsulfonamides has been explored for modulating the activity of nuclear receptors, highlighting the potential of this structural motif in medicinal chemistry and drug design. nih.gov
Emerging research trajectories focus on leveraging the unique properties of these compounds in asymmetric catalysis, as chiral ligands, and in the synthesis of complex molecular architectures where traditional solvents or reagents may fail. The interplay between the electron-withdrawing hexafluoro-isopropyl group and the electronic nature of the aromatic ring is a key area of investigation.
Structural Peculiarities of this compound and their Implications for Intermolecular Interactions and Reactivity
The chemical behavior of this compound is a direct consequence of its distinct structural features. The molecule combines a bulky, highly electronegative hexafluoroisopropyl group with a planar, electron-donating p-tolyl group, all attached to a central carbinol carbon.
Key Structural Features:
Two Trifluoromethyl (CF₃) Groups: These groups are powerful electron-withdrawing moieties. Their presence dramatically increases the acidity of the hydroxyl proton, making the compound a strong hydrogen bond donor. wikipedia.org This is a critical feature for its role as a reaction promoter.
p-Tolyl Group: The para-methyl substituted phenyl ring introduces steric bulk and specific electronic properties. The methyl group is weakly electron-donating, which can influence the electronic environment of the alcohol and its interactions with other molecules.
Tertiary Alcohol: The hydroxyl group is attached to a tertiary carbon, which influences its reactivity and steric accessibility.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(4-methylphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O/c1-6-2-4-7(5-3-6)8(17,9(11,12)13)10(14,15)16/h2-5,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAVZPXKNQAALI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062102 | |
| Record name | 4-Methyl-alpha,alpha-bis(trifluoromethyl)benzenemethanol | |
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Molecular Weight |
258.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2010-61-9 | |
| Record name | 4-Methyl-α,α-bis(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2010-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-(p-Tolyl)hexafluoroisopropanol | |
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| Record name | Benzenemethanol, 4-methyl-.alpha.,.alpha.-bis(trifluoromethyl)- | |
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| Record name | 4-Methyl-alpha,alpha-bis(trifluoromethyl)benzenemethanol | |
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| Record name | 4-methyl-α,α-bis(trifluoromethyl)benzyl alcohol | |
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| Record name | 2-(P-TOLYL)HEXAFLUOROISOPROPANOL | |
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Mechanistic Investigations of Hexafluoro 2 P Tolyl Isopropanol in Chemical Transformations
Role as a Strongly Hydrogen Bond-Donating Solvent
The distinct solvent properties of hexafluoro-2-(p-tolyl)isopropanol and its parent compound, hexafluoroisopropanol (HFIP), are central to their utility in organic synthesis. wikipedia.orgacs.org These solvents are characterized by their potent hydrogen bond-donating capabilities, which significantly influence reaction mechanisms. acs.org
Stabilization of Cationic Intermediates and Transition States via Charge-Dipole Interactions
A key feature of fluorinated alcohols like this compound is their ability to stabilize cationic species. acs.orgrsc.org The strong hydrogen-bond-donating nature of these solvents, coupled with their low nucleophilicity, creates an environment where fleeting cationic intermediates and transition states are stabilized through potent charge-dipole interactions. acs.orgrsc.org This stabilization can accelerate reaction rates and enable transformations that are otherwise difficult to achieve. For instance, DFT calculations have shown that strong hydrogen bond donor solvents lower the transition state energy and stabilize intermediates, thereby increasing the reaction rate. scispace.com The high polarity and low nucleophilicity of HFIP, a related solvent, make it ideal for stabilizing cationic intermediates. rsc.org
Influence on Reaction Pathways, Regioselectivity, and Stereoselectivity
The solvent's influence extends to directing the course of a reaction, affecting its regioselectivity and stereoselectivity. researchgate.net The ordered environment created by the solvent's hydrogen-bonding network can favor specific reaction pathways. For example, in certain reactions, the use of a fluorinated alcohol solvent can lead to a more ordered conformation of the reactants due to hydrophobic interactions, thereby influencing the stereochemical outcome. scispace.com Furthermore, the hydrogen-bonding ability of these solvents can enhance chiral induction in certain catalytic processes. researchgate.net
Studies on Solvent Nucleophilicity and Ionizing Power in this compound Systems
Fluorinated alcohols such as hexafluoroisopropanol (HFIP) are known to be strongly ionizing solvents yet possess very low nucleophilicity. researchgate.net For instance, HFIP is reported to be over five orders of magnitude less nucleophilic than ethanol. researchgate.net This combination of high ionizing power and low nucleophilicity is crucial for reactions proceeding through cationic intermediates, as the solvent can promote ionization without competing as a nucleophile. The Mayr solvent nucleophilicity parameter (N1) for a 99:1 HFIP/water mixture is exceptionally low at -1.93, highlighting its minimal nucleophilic character. researchgate.net
Involvement as a Brønsted Acid Catalyst or Promoter
Beyond its role as a solvent, this compound can also act as a Brønsted acid catalyst or promoter, a characteristic shared with other fluorinated alcohols. rsc.org
Acid-Catalyzed C-O Bond Cleavage Pathways and Carbocation Regeneration
The acidic nature of the hydroxyl proton in fluorinated alcohols facilitates acid-catalyzed reactions. One significant application is in the cleavage of C-O bonds. For example, these solvents can activate allylic C-F bonds, leading to the formation of carbocations that can then undergo further reactions. researchgate.net This ability to promote the formation of cationic intermediates is a recurring theme in the chemistry of fluorinated alcohols. rsc.org
Proton Transfer Mechanisms in Fluorinated Alcohol Systems
Proton transfer is a fundamental process in many reactions catalyzed by fluorinated alcohols. acs.org Photoinduced proton-transfer reactions have been demonstrated where the fluorinated alcohol acts as a mild acid. nih.gov The formation of a hydrogen-bonded complex between the alcohol and the substrate is a key step, which upon photoexcitation, can lead to a proton-transfer event followed by a nucleophilic substitution. nih.gov NMR studies have confirmed the formation of these hydrogen-bonded complexes, with more acidic alcohols showing a greater chemical shift perturbation. nih.gov
Participation as a Reaction Reagent or Substrate
This compound not only serves as a unique solvent and catalyst but also actively participates as a reagent or substrate in various chemical transformations. Its distinct structural features, particularly the hydroxyl group and the trifluoromethyl-substituted carbinol center, allow for its incorporation into larger molecules, leading to the development of novel functional materials and complex organic structures.
Derivatization Reactions at the Hydroxyl Group for Functional Material Synthesis
The hydroxyl group of this compound and its analogs serves as a key functional handle for derivatization, enabling its incorporation into polymeric structures to create advanced functional materials. A notable application is in the synthesis of sensory polymers, where the strong hydrogen-bond-donating capability of the hexafluoro-isopropanol (HFIP) moiety is leveraged to enhance analyte detection.
Researchers have successfully synthesized poly(phenylene ethynylene)s (PPEs) bearing pendant HFIP groups. mit.edumit.edu While these studies may not use the p-tolyl derivative exclusively, the principles of monomer synthesis and polymerization are directly applicable. The general strategy involves the synthesis of a monomer that contains the core structure of hexafluoro-2-aryl-isopropanol, which is then polymerized.
For instance, a key study by Amara and Swager at MIT detailed the synthesis of PPEs with pendant HFIP groups for use in fluorescent chemosensors. mit.edumit.edu The incorporation of the HFIP moiety was found to significantly enhance the polymer's fluorescence quenching response to certain analyte vapors, particularly those capable of accepting hydrogen bonds. mit.edu This enhanced sensitivity is attributed to stronger binding interactions between the polymer and the analyte, facilitated by the acidic proton of the HFIP group. mit.edumit.edu
The synthesis of such functional polymers typically involves the following steps:
Monomer Synthesis: A dihaloaromatic compound is functionalized with a side chain containing the hexafluoro-2-aryl-isopropanol unit. This is often achieved by reacting a precursor molecule with hexafluoroacetone (B58046).
Polymerization: The functionalized monomer is then subjected to a cross-coupling reaction, such as a Sonogashira coupling with a diethynyl comonomer, to yield the final conjugated polymer. mit.edu
The properties of the resulting polymers are heavily influenced by the presence of the HFIP-containing side chains. These groups can improve the solubility of the rigid polymer backbone and create porosity in the solid state, which facilitates the diffusion of analytes into the polymer film. mit.edu
Table 1: Examples of Functional Polymers Derived from HFIP-Containing Monomers
| Polymer Type | Monomer(s) | Polymerization Method | Key Feature | Application | Reference |
| Poly(phenylene ethynylene) | Diiodobenzene derivative with pendant HFIP group and a diethynyl-iptycene comonomer | Sonogashira cross-coupling | Enhanced fluorescence quenching | Chemical sensors for analyte detection | mit.edu |
This approach of derivatizing the hydroxyl group to anchor the unique properties of the hexafluoro-2-aryl-isopropanol moiety onto a polymer backbone represents a powerful strategy for the bottom-up design of advanced functional materials.
Role in the Synthesis of α-Aryl-α-trifluoromethyl Alcohols
This compound and related fluorinated alcohols can play a crucial role as reagents or precursors in the synthesis of α-aryl-α-trifluoromethyl alcohols. These products are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group. researchgate.netnih.gov One of the key synthetic methodologies where these compounds are involved is the Friedel-Crafts reaction. nih.govnih.gov
While hexafluoro-2-propanol (HFIP) itself is often used as a promoter for Friedel-Crafts reactions due to its ability to activate substrates without the need for a strong Lewis acid, the core structure of this compound can be incorporated as a substrate. nih.govorgsyn.orgresearchgate.net The reaction typically involves the electrophilic attack of an activated species on an aromatic ring.
In the context of synthesizing α-aryl-α-trifluoromethyl alcohols, a common approach is the Friedel-Crafts alkylation of arenes with trifluoromethyl ketones. nih.gov The reaction of an arene with a trifluoromethyl ketone, catalyzed by a protic or Lewis acid, leads to the formation of a tertiary alcohol where the trifluoromethyl group and an aryl group are attached to the same carbon.
The general reaction scheme is as follows:
Ar-H + R-CO-CF₃ → Ar-C(OH)(CF₃)-R
Where Ar-H is an aromatic compound and R-CO-CF₃ is a trifluoromethyl ketone.
This compound can be seen as a product of such a reaction where the arene is toluene (B28343) and the ketone is hexafluoroacetone. Conversely, understanding the mechanism of its formation provides insight into how to synthesize a variety of other α-aryl-α-trifluoromethyl alcohols by varying the aromatic substrate and the fluorinated ketone.
Recent methodologies have also explored catalyst-free conditions for the synthesis of α-trifluoromethylated tertiary alcohols, particularly with electron-rich heterocycles. nih.gov For instance, the reaction of 3-(trifluoroacetyl)coumarin (B2731086) with pyrrole (B145914) proceeds efficiently without a catalyst to yield the corresponding α-trifluoromethyl tertiary alcohol. nih.gov This highlights the inherent reactivity of the trifluoromethyl ketone moiety towards nucleophilic attack by arenes.
Table 2: Synthesis of α-Aryl-α-trifluoromethyl Alcohols via Friedel-Crafts Type Reactions
| Aromatic Substrate | Electrophile | Catalyst/Conditions | Product Type | Reference |
| Indoles, electron-rich arenes | β-Nitroalkenes | HFIP (solvent and promoter) | 3-(1-Aryl-2-nitroethyl)indoles | nih.gov |
| Arenes | Acyl chlorides | HFIP (solvent and promoter) | Aryl ketones | nih.gov |
| Pyrroles | 3-(Trifluoroacetyl)coumarin | Catalyst-free | α-Trifluoromethylated tertiary alcohols with coumarin (B35378) moiety | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of Hexafluoro 2 P Tolyl Isopropanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For Hexafluoro-2-(p-tolyl)isopropanol, ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive proof of its constitution and insights into the electronic environment of the nuclei.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the tolyl group, the methyl protons, and the hydroxyl proton. The aromatic protons typically appear as a set of multiplets in the downfield region. The methyl (CH₃) protons will present as a singlet, and the hydroxyl (OH) proton will also be a singlet, though its chemical shift can be variable and dependent on concentration and solvent.
¹³C NMR: The carbon-13 NMR spectrum offers a count of the unique carbon environments. Key signals would correspond to the quaternary carbon attached to the hydroxyl and trifluoromethyl groups, the carbons of the aromatic ring, and the methyl carbon. The carbons attached to the fluorine atoms will exhibit splitting due to C-F coupling.
¹⁹F NMR: The fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, the six fluorine atoms of the two trifluoromethyl groups are chemically equivalent, and thus would be expected to give rise to a single signal, a singlet, in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of the trifluoromethyl group in this specific chemical environment.
| ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Aromatic (m) | Quaternary C (C-OH) | CF₃ (s) |
| Methyl (s) | Aromatic C's | |
| Hydroxyl (s) | Methyl C | |
| C-CF₃ |
Interactive Data Table: Predicted NMR Data for this compound (Note: Actual chemical shifts can vary based on solvent and experimental conditions)
Mass Spectrometry (MS) Techniques for Molecular Structure Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for confirming the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. The molecular weight of this compound is 258.16 g/mol . bldpharm.commassivechem.comexchemistry.comsynquestlabs.com
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z 258. The fragmentation of this molecular ion would lead to several characteristic daughter ions. Key fragmentation pathways would likely involve the loss of a trifluoromethyl group (CF₃), leading to a significant peak at m/z 189. The subsequent loss of other fragments, such as water (H₂O) or parts of the tolyl group, would provide further structural information.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | m/z | Possible Structure |
| [C₁₀H₈F₆O]⁺ | 258 | Molecular Ion |
| [C₉H₈F₃O]⁺ | 189 | [M - CF₃]⁺ |
| [C₇H₇]⁺ | 91 | Tropylium ion (from tolyl group) |
| [CF₃]⁺ | 69 | Trifluoromethyl cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification and studying intermolecular interactions like hydrogen bonding.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration, with the broadness suggesting hydrogen bonding. Strong absorptions in the 1100-1300 cm⁻¹ range are characteristic of C-F stretching vibrations. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-F stretching modes are also typically strong in the Raman spectrum. The symmetric breathing mode of the aromatic ring often gives a strong and sharp signal. The study of binary mixtures of the related compound, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), using two-dimensional correlation spectroscopy (2D-COS) in the low-frequency Raman region has demonstrated the presence of specific molecular interactions. nih.gov This suggests that similar studies on this compound could reveal details about its intermolecular interactions.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| O-H Stretch | 3200-3600 (broad) | IR |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |
| C=C Aromatic Stretch | 1450-1600 | IR, Raman |
| C-F Stretch | 1100-1300 (strong) | IR, Raman |
| C-O Stretch | 1000-1200 | IR |
X-ray Crystallography of this compound and its Co-crystals or Derivatives
Chiroptical Spectroscopy for Enantiomeric Excess Determination in Asymmetric Syntheses
This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images (enantiomers). Chiroptical spectroscopy techniques, such as circular dichroism (CD), are essential for distinguishing between enantiomers and determining the enantiomeric excess (ee) in a sample produced through asymmetric synthesis.
Circular dichroism measures the differential absorption of left and right circularly polarized light. Each enantiomer will have a unique CD spectrum, which will be mirror images of each other. By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric excess can be quantified. This is a critical analysis in the development of asymmetric catalytic methods for the synthesis of chiral compounds. rsc.org While specific chiroptical data for this compound is not detailed in the search results, the principles of the technique are broadly applicable for determining its enantiomeric purity. nih.gov
Computational Chemistry and Theoretical Modeling of Hexafluoro 2 P Tolyl Isopropanol Systems
Quantum Chemical Calculations for Electronic Structure, Acidity, and Conformational Analysis
Quantum chemical calculations, primarily using Density Functional Theory (DFT), are essential tools for understanding the intrinsic properties of molecules like Hexafluoro-2-(p-tolyl)isopropanol. For the parent compound, HFIP, these calculations reveal a molecular structure dominated by the powerful electron-withdrawing effects of the two trifluoromethyl (CF₃) groups. This inductive effect polarizes the C-O and O-H bonds, leading to a high partial positive charge on the hydroxyl proton. This electronic feature is the primary reason for HFIP's notable Brønsted acidity (pKa ≈ 9.3), which is comparable to that of phenol.
For this compound, the fundamental electronic structure is similar, but the introduction of the p-tolyl group at the carbinol carbon introduces additional electronic and steric factors. The tolyl group is weakly electron-donating compared to hydrogen, which would be expected to slightly reduce the acidity of the hydroxyl proton compared to HFIP.
Conformational analysis of fluorinated alcohols is complex due to the interplay of steric repulsion and stereoelectronic effects like hyperconjugation. researchgate.net Computational studies on related fluorinated benzyl alcohols show that fluorination significantly influences the conformational landscape. researchgate.net For this compound, the key dihedral angles to consider would be the rotation around the C-O bond and the C-C bond connecting the isopropyl group to the aromatic ring. The bulky CF₃ and tolyl groups would create significant rotational barriers, likely resulting in a few preferred, low-energy conformations that minimize steric clash.
| Property | Description | Theoretical Implication |
|---|---|---|
| Calculated pKa | ~9.3 | High Brønsted acidity due to inductive effects of CF₃ groups. |
| Hydroxyl Proton Charge (QH) | High positive value | Indicates a strong hydrogen bond donor capability. researchgate.net |
| σ*(O–H) Orbital Energy | Low energy | Correlates with increased H-bond donor strength, especially in aggregates. researchgate.net |
Transition State Modeling and Reaction Mechanism Elucidation
The remarkable ability of HFIP to accelerate a wide range of chemical reactions has been a major focus of both experimental and computational studies. nih.govrsc.org Theoretical modeling, particularly of reaction transition states (TS), has been crucial in explaining this "magical solvent" effect. Computational studies reveal that HFIP's efficacy stems from its ability to stabilize charged intermediates and transition states through its potent hydrogen-bond donating capability. researchgate.netrsc.org
Ab initio MD simulations of reactions like epoxide cycloalkylation and aldimine rearrangements in HFIP have shown that explicit solvent molecules are directly involved in the transition state. researchgate.net The HFIP molecules form a hydrogen-bonding network that solvates and stabilizes the developing charges in the TS, thereby lowering the activation energy barrier. researchgate.net In some cases, a synergistic effect involving both hydrogen-bonding networks and C-H/π interactions between HFIP and the substrate has been identified. researchgate.net DFT calculations on reactions like bromolactonization show that HFIP can even alter the preferred reaction mechanism from a concerted to a stepwise pathway by stabilizing a key cationic intermediate. rsc.org
This compound would be expected to retain the strong hydrogen-bond donating properties of HFIP. Therefore, it could also serve as an effective solvent or co-solvent for promoting reactions that proceed through ionic intermediates. However, the much greater steric bulk of the p-tolyl group compared to a hydrogen atom would likely influence its interaction with the transition state, potentially affecting reaction selectivity (e.g., diastereoselectivity or regioselectivity) by creating a more structured and sterically demanding solvent cavity around the reactants.
Hydrogen Bonding Network Analysis within this compound Solvents
The structure and dynamics of the hydrogen-bonding network in fluorinated alcohols are fundamentally different from those in their non-fluorinated analogs. Computational and spectroscopic studies have shown that HFIP is a powerful hydrogen-bond donor but a very weak acceptor. mpg.de This imbalance prevents the formation of the extended, three-dimensional hydrogen-bond networks characteristic of water or isopropanol (B130326). Instead, HFIP tends to form smaller aggregates, such as dimers, trimers, or short linear chains. researchgate.net
MD simulations and quantum cluster equilibrium calculations on HFIP mixtures show a preference for forming mixed clusters with other H-bond acceptors like methanol or acetone. nih.gov Time-resolved spectroscopy combined with theoretical analysis indicates that while individual hydrogen bonds in HFIP are longer-lived than in isopropanol, the collective rearrangement of the hydrogen-bonded clusters is significantly faster. nih.govchemrxiv.org This combination of small, stable clusters that rearrange quickly is thought to be key to HFIP's chemical activity, as it increases the concentration of reactive, terminal OH groups. nih.gov
| Property | Observation | Consequence | Reference |
|---|---|---|---|
| Donor/Acceptor Ability | Strong H-bond donor, weak H-bond acceptor. | Formation of small clusters (dimers, trimers, short chains) rather than extended networks. | mpg.deresearchgate.net |
| Individual H-bond Lifetime | Longer than in isopropanol. | Increased stability of H-bonded clusters. | nih.gov |
| Collective Dynamics | Faster cluster rearrangement than in isopropanol. | Increases the rate of forming H-bonds with reactants. | nih.govchemrxiv.org |
Prediction of Spectroscopic Signatures and Intermolecular Potentials
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of novel compounds. For this compound, DFT calculations can be employed to predict its ¹H, ¹³C, and ¹⁹F NMR chemical shifts and its infrared (IR) vibrational frequencies. unipd.itrsc.org
¹⁹F NMR: The two CF₃ groups are chemically equivalent and would appear as a single sharp resonance. DFT-based methods, when properly benchmarked, can predict ¹⁹F chemical shifts with a high degree of accuracy. rsc.orgmdpi.com
¹H and ¹³C NMR: The spectra would show characteristic signals for the p-substituted aromatic ring (an AA'BB' system in the ¹H NMR), the methyl group, and the hydroxyl proton.
IR Spectroscopy: The IR spectrum would be dominated by strong C-F stretching vibrations and a characteristic O-H stretching band. The position of the O-H band would be sensitive to the degree of hydrogen bonding.
Accurate MD simulations rely on high-quality intermolecular potentials, or force fields. While generic force fields exist, specific parameters would need to be developed and validated for this compound to accurately model its condensed-phase behavior. This process typically involves fitting potential parameters (e.g., partial charges, Lennard-Jones terms) to reproduce experimental data (like density and enthalpy of vaporization) or data from high-level quantum chemical calculations for molecular dimers and clusters. The development of such potentials is crucial for quantitative predictions of solvent-solute interactions and aggregation phenomena. nih.gov
Applications in Advanced Organic Synthesis
Catalysis and Promoted Reactions
The unique solvent properties of fluorinated alcohols, particularly the hexafluoroisopropanol moiety, enable them to act as powerful promoters or essential media for a wide range of catalytic reactions. The strong hydrogen-bond donating ability, coupled with the low nucleophilicity of the oxygen atom, allows these compounds to activate substrates and stabilize reactive intermediates without interfering with the catalytic cycle. nih.govrsc.org
Transition Metal-Catalyzed C-H Activation and Functionalization Mediated by Hexafluoro-2-(p-tolyl)isopropanol
Fluorinated alcohols like HFIP have become indispensable solvents for transition metal-catalyzed C-H activation and functionalization. rsc.orgrsc.org Their application has enabled challenging transformations that were previously inefficient or impossible in conventional solvents. semanticscholar.orgnih.govnih.gov The hexafluoroisopropanol group plays a multifaceted role in these reactions. It can stabilize cationic intermediates, facilitate proton transfer, and modulate the electronic properties of the catalyst and substrate through strong hydrogen-bonding interactions. acs.orgresearchgate.net
In palladium-catalyzed reactions, for instance, HFIP has been shown to be crucial for achieving high yields and selectivity, particularly in distal C-H functionalizations. researchgate.netrsc.org It is believed that the solvent assists in the C-H activation step by creating a highly organized solvent shell around the transition state, thereby lowering the activation energy. Given that this compound possesses the same critical hexafluoroisopropanol functional group, it is poised to exert similar beneficial effects in mediating transition metal-catalyzed C-H functionalization reactions.
Metal-Free Organic Transformations Facilitated by this compound as a Promoter or Solvent
The potent hydrogen-bond donating capacity of the hexafluoroisopropanol group is sufficient to promote certain organic transformations even in the absence of a metal catalyst. acs.org Research has demonstrated that fluorinated alcohols like HFIP and 2,2,2-trifluoroethanol (B45653) (TFE) can act as effective media for direct allylic substitution reactions of allylic alcohols with various nitrogen, silicon, and carbon nucleophiles. acs.org
In these transformations, the fluorinated alcohol is thought to activate the allylic alcohol by forming a strong hydrogen bond with the hydroxyl group, enhancing its leaving group ability. This metal-free approach offers a greener alternative to traditional methods. For example, Xu's group developed a method for electrochemical-induced benzylic C-H amination where HFIP was essential for the reaction's success, whether used as a co-solvent or the sole solvent. taylorandfrancis.com The ability of this compound to facilitate such metal-free transformations stems directly from the activating properties of its core functional group.
Organocatalysis in Fluorinated Alcohol Media
Beyond serving as a medium, fluorinated alcohols can themselves function as organocatalysts. Research has shown that compounds containing the hexafluoroisopropanol moiety can catalyze reactions such as the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) to produce well-defined polypeptides without the need for a metal catalyst or a cocatalyst. researchgate.netspringernature.com
The catalytic mechanism involves the formation of multiple dynamic hydrogen bonds between the fluorinated alcohol, the initiator, and the monomer. researchgate.net These cooperative interactions activate the monomer for polymerization while simultaneously protecting the growing polymer chain from side reactions, leading to high reaction rates and selectivity. springernature.com This monocomponent-multifunctional catalytic approach highlights the potential of this compound to act as an organocatalyst in similar polymerization and organic transformations.
Enhanced Reactivity in Ring-Opening Reactions of Epoxides and Cycloadditions
The hexafluoroisopropanol group is highly effective at promoting the ring-opening of strained rings like epoxides. wikipedia.orglibretexts.org Its strong acidity and hydrogen-bonding ability allow it to activate the epoxide by protonating or strongly hydrogen-bonding to the epoxide oxygen, which facilitates nucleophilic attack. epa.govnih.gov Crucially, its low nucleophilicity prevents it from competing with the desired nucleophile. nih.gov
This has been exploited in intramolecular Friedel-Crafts epoxide-arene cyclizations, where HFIP mediates the reaction under mild, transition-metal-free conditions to form fused heterocyclic systems. epa.gov The solvent's role is also critical in various cycloaddition reactions, where it can promote the transformation and influence the stereochemical outcome. acs.org As such, this compound is an ideal candidate for facilitating such reactions, offering enhanced reactivity and control.
Stereoselective and Regioselective Transformations Induced by this compound
The highly ordered and structured environment created by fluorinated alcohols through their extensive hydrogen-bonding networks can significantly influence the selectivity of chemical reactions. The use of solvents like HFIP has been shown to enhance both stereoselectivity and regioselectivity in a variety of transformations. rsc.orgrsc.org
For example, the hydrogen-bond-donating ability of HFIP is credited with enhancing chiral induction in Pd-catalyzed atroposelective C-H activation reactions. nih.govrsc.org The solvent interacts with the substrate and the chiral ligand, amplifying the steric and electronic differences between competing diastereomeric transition states. nih.gov In the context of intramolecular ring-opening of indolyl-N-tethered epoxides, the choice of a fluorinated alcohol solvent was found to control the regioselectivity of the cyclization, leading to different fused indole (B1671886) products based on the tether length between the reacting moieties. epa.gov These findings underscore the potential of this compound to serve as a controlling agent in complex transformations where precise stereochemical and regiochemical outcomes are desired.
Synthesis of Fluorinated Fine Chemicals and Pharmaceutical Intermediates
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. mdpi.com Fluorinated compounds like this compound serve as both valuable building blocks and specialized solvents for the synthesis of these complex molecules. researchgate.netrsc.org
The hexafluoroisopropanol group itself is relevant to pharmaceuticals; for example, HFIP is the primary metabolite of the widely used inhalation anesthetic, Sevoflurane. wikipedia.org The synthesis of many active pharmaceutical ingredients (APIs) involves key steps where epoxide ring-opening is critical, such as in the synthesis of intermediates for the HIV protease inhibitor Atazanavir. mdpi.com The unique ability of the hexafluoroisopropanol moiety to promote such reactions under mild conditions makes it highly valuable. Therefore, this compound can be envisioned as a key reagent or medium for constructing complex fluorinated pharmaceutical intermediates and other high-value fine chemicals. researchgate.net Its use can facilitate cleaner reactions and provide access to novel molecular architectures.
Table of Mentioned Chemical Compounds
Utility in Combinatorial Chemistry and Diversified Chemical Library Synthesis
Extensive research of publicly available scientific literature and patent databases did not yield specific examples of the direct application of this compound in combinatorial chemistry or the synthesis of diversified chemical libraries. The available information primarily focuses on the broader class of fluorinated alcohols, particularly the parent compound 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), and their general utility as specialized solvents and reagents in organic synthesis.
While the unique properties of the hexafluoroisopropanol moiety, such as its strong hydrogen-bonding capabilities and low nucleophilicity, are well-documented to promote various chemical transformations, there is no direct evidence to suggest that the tolyl-substituted derivative, this compound, has been specifically employed as a building block, catalyst, or solvent in the high-throughput synthesis of compound libraries.
The principles of combinatorial chemistry and diversity-oriented synthesis rely on the use of robust and versatile reactions to generate large and structurally diverse collections of molecules. Although fluorinated alcohols can facilitate certain reaction types that are amenable to library synthesis, such as multicomponent reactions or solid-phase synthesis, the scientific literature has yet to describe the specific role of this compound in these methodologies.
Therefore, based on the current body of scientific knowledge, a detailed discussion with research findings and data tables on the utility of this compound in combinatorial chemistry and the synthesis of diversified chemical libraries cannot be provided.
Applications in Materials Science and Polymer Chemistry
Development of Polyurethane Adhesive Resin Compounds Utilizing Hexafluoro-2-(p-tolyl)isopropanol
This compound is utilized in the production of polyurethane (PU) adhesive resin compounds, particularly those containing rubber particles cookechem.com. The incorporation of this fluorinated diol into the polyurethane backbone can significantly modify the properties of the resulting adhesive.
In the synthesis of polyurethanes, diisocyanates react with polyols to form the polymer chain nih.gov. By using this compound as a chain extender or as part of the polyol component, manufacturers can introduce fluorine into the polymer structure. This fluorination is known to enhance several key characteristics of the adhesive mdpi.comspecialchem.com:
Thermal Stability: The high bond energy of C-F bonds contributes to improved resistance to heat nih.gov.
Chemical Resistance: Fluorinated segments in the polymer chain provide a barrier against various chemicals and solvents specialchem.com.
Hydrophobicity: The low surface energy of fluorinated compounds results in increased water repellency, which is crucial for the durability of the adhesive bond in humid environments nih.gov.
Adhesion to Diverse Substrates: The unique electronic properties and intermolecular forces introduced by the hexafluoroisopropyl group can improve adhesion to a variety of surfaces.
The general reaction for the formation of polyurethane is the polyaddition of diisocyanates to alcohols mdpi.com. The properties of the final adhesive are highly dependent on the specific diisocyanates, polyols, and chain extenders used in the formulation researchgate.net.
Integration into Advanced Adhesive Materials for Mobile Devices and Related Technologies
The demand for high-performance adhesives is particularly acute in the electronics industry, where miniaturization and the use of diverse materials are commonplace. This compound is specifically mentioned for its use in producing adhesive tapes for mobile devices cookechem.com.
Adhesives in mobile devices must meet stringent requirements, including:
Strong and Durable Bonds: Ensuring the structural integrity of the device.
Resistance to Environmental Factors: Withstanding temperature fluctuations, humidity, and exposure to oils from skin contact.
Compatibility with Various Materials: Adhering to plastics, metals, glass, and composites.
The incorporation of this compound into the adhesive formulation helps to meet these challenges. The enhanced thermal stability and hydrophobicity imparted by the fluorinated groups are critical for the longevity and reliability of electronic devices. The ability of fluorinated polymers to adhere to a wide range of substrates is also a key advantage in the assembly of complex electronic components.
Role in the Synthesis of Specialized Fluorinated Polymers and Surfactants
The hexafluoroisopropanol (HFIP) moiety is a fundamental building block for a variety of specialized fluorinated polymers and surfactants researchgate.net. While research often focuses on the parent compound, hexafluoro-2-propanol (HFIP), the principles extend to its derivatives like this compound.
Fluorinated polymers are synthesized either by the polymerization of fluorine-containing monomers or by the chemical modification of non-fluorinated polymers researchgate.net. This compound can act as such a monomer. For instance, polymers containing pendant hexafluoro-2-propanol groups have been synthesized and shown to have unique optical and sensory properties mit.edu.
In the context of surfactants, the amphiphilic nature of molecules containing both a hydrophobic fluorinated tail and a hydrophilic head group is key to their function. While direct synthesis of surfactants from this compound is not detailed in the provided results, the hexafluoroisopropyl group is a common component in the synthesis of fluorinated surfactants. The general approach involves preparing starting materials like perfluoroalkanesulfonyl fluorides and converting them into various functional groups [].
Furthermore, hexafluoroisopropanol itself is used as a specialty solvent in the synthesis and processing of other fluoropolymers, as it can dissolve polymers that are insoluble in common organic solvents nih.govwikipedia.org. This suggests a role for this compound in facilitating polymerization reactions and the casting of thin polymer films.
Influence of this compound on Polymerization Processes and Resulting Material Properties
The incorporation of the hexafluoroisopropylidene (HFIP) function, as found in this compound, has a profound influence on both the polymerization process and the properties of the final material researchgate.net.
During polymerization, the presence of the bulky hexafluoroisopropyl group can affect the reactivity of the monomer and the stereochemistry of the resulting polymer chain. However, studies on related monomers have shown that acceptable polymer molecular weights can be achieved mit.edu. The use of isopropanol (B130326) as a solvent, a related alcohol, has been shown to influence polymerization kinetics, generally leading to lower molecular weights compared to polymerization in water mdpi.com.
The most significant impact of incorporating the this compound structure is on the properties of the resulting polymer. Research on polymers containing the HFIP function has demonstrated a range of beneficial modifications researchgate.net:
| Property Affected | Influence of HFIP Group Incorporation |
| Solubility | Increased |
| Flame Resistance | Increased |
| Glass Transition Temperature | Increased |
| Thermal Stability | Increased |
| Oxidation Resistance | Increased |
| Environmental Stability | Increased |
| Color | Decreased |
| Crystallinity | Decreased |
| Dielectric Constant | Decreased |
| Water Absorption | Decreased |
These properties make polymers derived from this compound promising candidates for a variety of high-performance applications, including as film formers, gas separation membranes, and durable coatings researchgate.net. For example, the incorporation of pendant HFIP groups into conjugated polymers has been shown to greatly enhance their fluorescence response, making them suitable for use in chemical sensors mit.edu. In fluorinated polyurethanes, the inclusion of fluorinated alcohols can lead to very low glass transition temperatures and high decomposition temperatures mdpi.com.
Conclusion and Future Research Directions
Summary of Current Research Landscape and Key Contributions
Hexafluoro-2-(p-tolyl)isopropanol, a derivative of hexafluoroisopropanol (HFIP), has garnered considerable attention in the scientific community. rsc.org Much like its parent compound, it is recognized for its strong hydrogen bond-donating capabilities, high polarity, and ability to stabilize ionic species. acs.orgwikipedia.org These properties make it a valuable solvent and reagent in organic synthesis.
Current research highlights its role in facilitating a variety of chemical transformations. Organofluorine compounds, in general, are crucial in the development of modern drugs and diagnostic tools. wallenberg.org Specifically, fluorinated alcohols like this compound are explored for their ability to influence reaction pathways and improve the efficiency of synthetic processes. acs.orgnumberanalytics.com The presence of the tolyl group introduces an aromatic component, offering different solubility and interaction profiles compared to HFIP.
Key contributions of this compound are seen in its application as a specialty solvent. It has been utilized in organic synthesis, particularly in reactions that benefit from a polar, protic environment. acs.orgfishersci.at While much of the extensive research has focused on the broader applications of HFIP in areas like C-H activation and catalysis, the principles are often extendable to its derivatives. rsc.org
Identification of Unexplored Reactivity and Catalytic Pathways
While the general reactivity of fluorinated alcohols is a subject of ongoing study, specific pathways involving this compound remain largely uncharted territory. wallenberg.org A significant area for future exploration lies in its potential as a catalyst or a catalytic promoter, beyond its current primary role as a solvent. The interplay between the hexafluoroisopropyl group and the tolyl moiety could lead to novel catalytic cycles.
Further research could focus on:
Asymmetric Catalysis: Investigating the potential of chiral derivatives of this compound to induce stereoselectivity in chemical reactions.
Photoredox Catalysis: Exploring its role in visible-light-promoted reactions, an area of growing interest in organic synthesis. rsc.org
Frustrated Lewis Pair Chemistry: The steric and electronic properties of the molecule may allow it to act as a component of a frustrated Lewis pair, enabling the activation of small molecules.
The unique electronic environment created by the fluorine atoms can significantly alter the reactivity of the hydroxyl group, opening doors to reactions not readily achieved with conventional alcohols.
Potential for Novel Materials Design and Advanced Applications
The incorporation of this compound into larger molecular structures holds significant promise for the development of new materials with unique properties. The high fluorine content can impart desirable characteristics such as thermal stability, chemical resistance, and specific optical properties.
Potential areas for novel materials design include:
Fluorinated Polymers: Utilizing this compound as a monomer or a key building block for high-performance polymers with applications in electronics, aerospace, and coatings. The introduction of this moiety can enhance properties like low refractive index and gas permeability.
Liquid Crystals: The rigid structure and polar nature of the molecule suggest its potential use in the design of novel liquid crystalline materials.
Pharmaceutical and Agrochemical Applications: Organofluorine compounds are prevalent in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and bioavailability. numberanalytics.comnih.gov The specific structure of this compound could be a valuable scaffold in drug discovery. uni-muenster.de
A notable emerging application for fluorinated isopropanols is in the fabrication of perovskite solar cells, where they are used to improve defect passivation and enhance efficiency and stability. researchgate.netbioengineer.org This highlights the potential for this compound in advanced energy materials.
Advancements in Sustainable Synthesis Methods and Process Intensification
The synthesis of this compound and related fluoroalcohols typically involves the reduction of the corresponding hexafluoroacetone (B58046) derivative. wikipedia.orgresearchgate.net Future research will likely focus on developing more sustainable and efficient synthetic routes.
Key areas for advancement include:
Catalytic Hydrogenation: Improving the catalysts used for the reduction step to enhance yield, reduce waste, and operate under milder conditions.
Flow Chemistry: Transitioning from batch to continuous flow processes can offer better control over reaction parameters, improve safety for highly exothermic reactions, and increase throughput. youtube.comchemrxiv.org
Bio-based Synthesis: Exploring enzymatic or microbial pathways for the synthesis of fluorinated building blocks could offer a more sustainable alternative to traditional chemical methods. acs.org
The development of two-phase systems using fluoroalcohols and water for organic reactions also presents a greener approach by reducing the reliance on volatile organic solvents. rsc.org
Emerging Interdisciplinary Applications and Collaborative Research Opportunities
The unique properties of this compound position it at the intersection of several scientific disciplines, creating numerous opportunities for collaborative research.
| Field | Potential Collaborative Research Areas |
| Materials Science | Development of novel fluorinated polymers and composites with enhanced thermal and chemical stability. |
| Medicinal Chemistry | Design and synthesis of new drug candidates incorporating the this compound moiety for improved efficacy. wallenberg.orguni-muenster.de |
| Electrochemistry | Investigation of its use as a solvent or electrolyte component in batteries and other electrochemical devices. acs.orgwikipedia.org |
| Environmental Science | Studying the atmospheric fate and potential environmental impact of fluorinated alcohols. rsc.org |
| Analytical Chemistry | Application as a mobile phase additive in chromatography for the separation of complex mixtures. nih.gov |
The exploration of these interdisciplinary applications will require close collaboration between synthetic chemists, materials scientists, biologists, and engineers to fully realize the potential of this versatile compound. wallenberg.org
Q & A
Q. What are the primary synthetic routes for Hexafluoro-2-(p-tolyl)isopropanol, and what intermediates are critical?
this compound is synthesized via hexafluoroacetone (HFA), a key intermediate. Common methods include:
- Catalytic oxidation of hexafluoropropylene using oxygen and catalysts like RuO₂ or Co₃O₄, yielding HFA, which is then hydrogenated to the target compound .
- MPV (Meerwein–Ponndorf–Verley) reduction of trifluoromethyl ketones using secondary alcohols at elevated temperatures (150–200°C), bypassing the need for metal catalysts . Purification involves fractional distillation under reduced pressure to isolate the product (purity >99%) .
Q. How is this compound utilized as a solvent in organic synthesis?
Its high acidity (pKa ~9.3) and strong hydrogen-bonding capacity make it ideal for:
- Stabilizing charged intermediates in reactions like carbonyl-olefin metathesis .
- Enhancing reaction rates in Brønsted acid-catalyzed processes by polarizing substrates .
- Solubilizing peptides and nucleic acids in HPLC-MS applications, often mixed with water (e.g., 20–50% v/v) to adjust volatility .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : ¹⁹F NMR is critical for confirming fluorine environments (δ −70 to −80 ppm for CF₃ groups) .
- GC-MS : Use columns like DB-5MS with derivatization (e.g., silylation) to mitigate volatility issues .
- HPLC : LiChropur™ columns with volatile buffers (HFIP/water) for purity analysis .
Q. What safety protocols are essential when handling this compound?
- Acute hazards : Causes severe skin/eye burns (R34) and suspected reproductive toxicity (R40/41). Use nitrile gloves, goggles, and fume hoods .
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at ≤4°C to prevent decomposition .
Advanced Research Questions
Q. How can continuous flow systems optimize the synthesis of this compound?
Continuous hydrogenation of HFA trihydrate in flow reactors (e.g., packed-bed with Pd/C) improves yield (≥95%) and reduces reaction time (1–2 hours vs. 12 hours in batch) by enhancing mass transfer and temperature control . Kinetic modeling shows a 2nd-order dependence on HFA concentration, guiding optimal flow rates .
Q. What role does this compound play in stabilizing transition states in asymmetric catalysis?
Its strong hydrogen-bond donor capacity stabilizes chiral intermediates in reactions like enantioselective Giese radical additions. For example, Rh-catalyzed reactions achieve >95% ee when HFIP is used as a co-solvent (10–30% v/v in toluene) .
Q. How do solvent mixtures affect its performance in peptide solubilization?
HFIP/water mixtures (70:30 v/v) disrupt β-sheet aggregates in amyloid peptides by weakening hydrophobic interactions. This is critical for circular dichroism (CD) studies, where <1% peptide aggregation is required .
Q. What are the conflicting data regarding its solvent effects in radical reactions?
Studies report contradictory outcomes:
Q. How can isotopic labeling (e.g., ¹⁸O) aid in studying its metabolic stability?
Labeling the hydroxyl group with ¹⁸O enables tracking degradation pathways via LC-MS. Preliminary data show a half-life >48 hours in liver microsomes, suggesting slow oxidative metabolism .
Q. What strategies mitigate chronic toxicity risks in laboratory settings?
- Engineering controls : Closed-system reactors with real-time FTIR monitoring minimize exposure .
- Substitution : Replace HFIP with less toxic fluorinated alcohols (e.g., TFE) where feasible .
- Biomonitoring : Urinary fluoride levels in researchers should be checked monthly to assess cumulative exposure .
Data Contradictions and Resolution
- Solvent Polarity Conflicts : While HFIP is considered a "green" solvent due to low volatility, its ecotoxicity (LC50 <1 mg/L in Daphnia magna) contradicts this . Use life-cycle assessment (LCA) models to evaluate environmental trade-offs .
- Synthetic Yields : Batch MPV reductions report 60–70% yields, but flow systems achieve >90%. Differences arise from inefficient heat management in batch setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
